molecular formula C14H9Cl2N3 B13436392 MAO-B Inhibitor 58

MAO-B Inhibitor 58

Cat. No.: B13436392
M. Wt: 290.1 g/mol
InChI Key: ODHPFVFFVLSYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAO-B Inhibitor 58 is a compound that inhibits the activity of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This inhibition is crucial in the treatment of neurodegenerative diseases like Parkinson’s disease, where maintaining higher levels of dopamine can alleviate symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAO-B Inhibitor 58 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:

    Formation of the Core Scaffold: This step involves the construction of the basic molecular framework, often through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity towards MAO-B.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

MAO-B Inhibitor 58 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often screened for enhanced efficacy and reduced side effects .

Mechanism of Action

MAO-B Inhibitor 58 exerts its effects by binding to the active site of monoamine oxidase B, thereby preventing the enzyme from catalyzing the oxidative deamination of dopamine and other monoamines. This results in increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site residues of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .

Comparison with Similar Compounds

MAO-B Inhibitor 58 is compared with other similar compounds such as selegiline, rasagiline, and safinamide. These compounds also inhibit monoamine oxidase B but differ in their selectivity, potency, and side effect profiles .

This compound is unique in its specific binding affinity and selectivity towards monoamine oxidase B, making it a promising candidate for further research and development .

Properties

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine

InChI

InChI=1S/C14H9Cl2N3/c15-12-3-2-11(6-13(12)16)17-7-9-1-4-14-10(5-9)8-18-19-14/h1-8H,(H,18,19)

InChI Key

ODHPFVFFVLSYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=NC3=CC(=C(C=C3)Cl)Cl)C=NN2

Origin of Product

United States

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